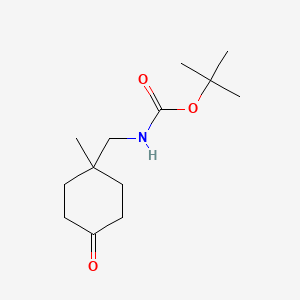

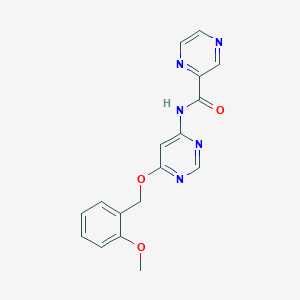

![molecular formula C15H16N2O4S B2529015 ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 735335-60-1](/img/structure/B2529015.png)

ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate, is a thiazolidine derivative, which is a class of compounds known for their biological activities and potential pharmaceutical applications. The thiazolidine core is a feature in various compounds with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been explored in several studies. One method involves the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate (DEAD) in acetic acid with prolonged reflux. Alternative approaches include reactions between thiosemicarbazones, 2-arylidenemalononitriles, and DEAD under conventional conditions or microwave irradiation, and a one-pot three-component reaction involving thiosemicarbazone derivatives, ylidene, and DEAD. These methods have been shown to yield thiazolinone adducts in good to excellent yields, demonstrating the versatility and efficiency of synthesizing thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex and is often studied using various spectroscopic techniques. For instance, a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was synthesized and its structure was elucidated using NMR, FT-IR, and FT-Raman analysis. Additionally, density functional theory (DFT) calculations were employed to compare experimental data with theoretical predictions, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including spontaneous aerobic oxidation. For example, ethyl 2-phenyl-2-(thiazol-2-yl)acetate was found to spontaneously oxidize to ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. This reaction highlights an important degradation pathway that could be relevant for the stability and shelf-life of thiazolidine-based pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are crucial for their potential applications. The thermal stability of these compounds can be assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, the thermal stability of a related compound was evaluated, and it was found to be stable above 249.8 °C. Quantum chemical parameters obtained under DFT calculations can support experimental results and provide a deeper understanding of the molecule's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been utilized in the synthesis of 5-arylmethylidene derivatives, leading to the creation of 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. The study confirms the (Z)-configuration of these compounds through X-ray crystallographic analysis, showcasing their potential in chemical synthesis and design (Tverdokhlebov et al., 2005).

Pharmacological Properties

Research has indicated that derivatives of ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate, such as etozolin, exhibit low toxicity, potent diuretic, and saluretic properties, alongside a marked antihypertensive effect in hypertensive rats. This highlights their potential in developing treatments for hypertension and edema (Herrmann et al., 1977).

Analytical Methodologies

The compound and its main metabolite, ozolinone, have been subjects of analytical studies to determine their concentrations in plasma. A high-performance liquid chromatography method has been developed, underlining the compound's significance in pharmacokinetic studies (Hengy et al., 1980).

Chemical Reactions and Derivatives Synthesis

The compound participates in reactions leading to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing versatile methods for creating thiazolinone adducts. These reactions involve diverse starting materials and conditions, presenting broad applications in the synthesis of novel chemical entities with potential biological activities (Aly et al., 2014).

Kidney Function and Fluid Electrolyte Reabsorption

Etozolin's effects on kidney function and electrolyte reabsorption have been examined, showing significant impacts on urinary fluid and sodium excretion without affecting proximal convoluted tubules and loops of Henle. These findings contribute to understanding the diuretic action of thiazolidin derivatives and their application in treating conditions related to fluid and electrolyte imbalance (Greven & Heidenreich, 1977).

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFYSHGFPHMVJC-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

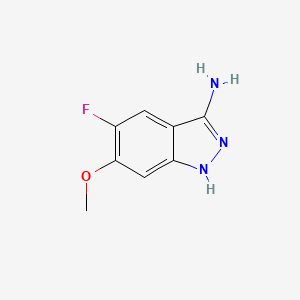

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)

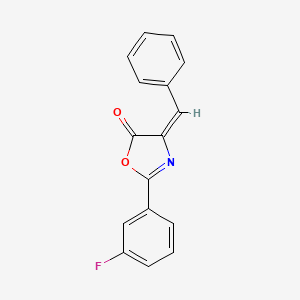

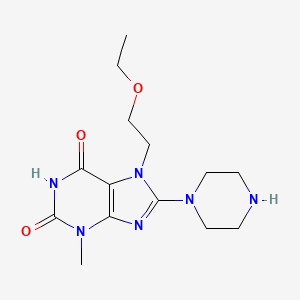

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

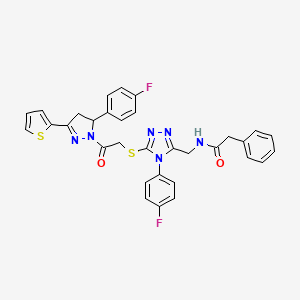

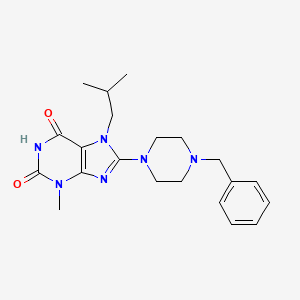

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

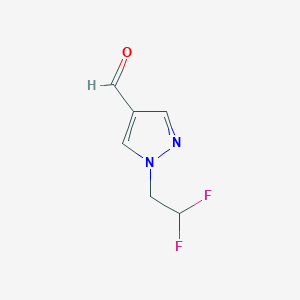

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)